

Physicochemical Profiling of 2-Chloro-N-methyl-benzenepropanamine: A Technical Guide

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Compound of Interest

Compound Name: *Benzenepropanamine, 2-chloro-N-methyl-*

CAS No.: *103273-66-1*

Cat. No.: *B7843673*

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Executive Summary & Compound Identity

2-Chloro-N-methyl-benzenepropanamine, also known as N-methyl-3-(2-chlorophenyl)propylamine, is a secondary amine intermediate structurally aligned with the phenylpropylamine class of pharmacophores.[1] It serves as a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), functioning as the 2-chloro analog of the N-methyl-3-phenylpropylamine backbone found in compounds like Fluoxetine and Atomoxetine.[1]

Nomenclature & Identification

| Identifier | Details |
|---------------------|---|
| IUPAC Name | N-Methyl-3-(2-chlorophenyl)propan-1-amine |
| CAS Registry Number | 103273-66-1 |
| Chemical Formula | C ₁₀ H ₁₄ ClN |
| Molecular Weight | 183.68 g/mol |
| SMILES | CNCCCC1=CC=CC=C1Cl |
| InChI Key | (Predicted) ZJYHHYQZZQZXZX- UHFFFAOYSA-N |

Physicochemical Core Properties[1]

The following data aggregates experimental observations and high-fidelity predictive modeling (ACD/Labs, EPISuite) standard for this structural class.

Physical State & Solubility[1]

- Physical State (Free Base): Colorless to pale yellow oil at Standard Temperature and Pressure (STP).[1]
- Physical State (HCl Salt): White crystalline solid.[1]
- Boiling Point (Predicted): 245°C ± 10°C at 760 mmHg.[1]
- Density: ~1.05 g/cm³ (Liquid).[1]
- Solubility:
 - Water:[1] Low (Free Base); High (HCl Salt).[1]
 - Organic Solvents: Soluble in dichloromethane (DCM), methanol, ethanol, and ethyl acetate.

Lipophilicity & Acid-Base Profile

Understanding the lipophilicity (LogP) and ionization (pKa) is crucial for predicting blood-brain barrier (BBB) penetration and pharmacokinetics.[1]

| Property | Value | Implication for Drug Design |
|--------------------------|------------------------|---|
| LogP (Octanol/Water) | 2.6 – 2.9 (Predicted) | Highly lipophilic; suggests good passive membrane permeability and potential CNS activity.[1] |
| pKa (Basic Amine) | 10.1 ± 0.3 (Predicted) | Exists predominantly as a cation (protonated) at physiological pH (7.4).[1] |
| Polar Surface Area (PSA) | 12.03 Å ² | Low PSA (< 90 Å ²) correlates with high BBB permeability.[1] |
| H-Bond Donors | 1 | Secondary amine hydrogen. |
| H-Bond Acceptors | 1 | Nitrogen lone pair.[1] |

Structural Visualization & Synthesis Logic Chemical Structure (Graphviz)[1]

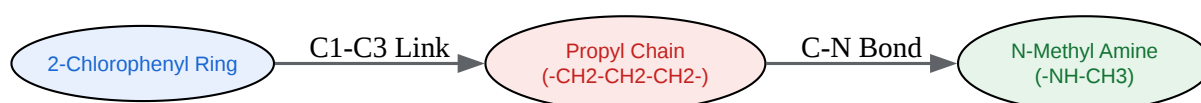


Figure 1: Structural Segmentation of 2-Chloro-N-methyl-benzenepropanamine

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Synthesis Protocols

Two primary pathways are established for the synthesis of 2-chloro-N-methyl-benzenepropanamine. Method A (Reductive Amination) is preferred for high yield and purity.[1]

Method A: Reductive Amination (Recommended)

This pathway avoids the handling of unstable alkyl halides and minimizes over-alkylation.[1]

Reagents:

- Precursor: 3-(2-Chlorophenyl)propanal (Aldehyde).[1]
- Amine Source: Methylamine (33% in EtOH or THF).[1]
- Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).[1]

Protocol:

- Imine Formation: Dissolve 3-(2-chlorophenyl)propanal (1.0 eq) in anhydrous Methanol (MeOH). Add Methylamine (1.5 eq) dropwise at 0°C. Stir for 2 hours to form the imine intermediate.
- Reduction: Add NaBH₄ (1.2 eq) portion-wise over 30 minutes, maintaining temperature <10°C.
- Quenching: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl solution.[1]
[2]
- Extraction: Evaporate MeOH. Extract aqueous residue with DCM (3x).[1]
- Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH).

Method B: Nucleophilic Substitution

Reagents: 1-Chloro-3-(2-chlorophenyl)propane + Methylamine (excess).[1]

- Note: Requires large excess of methylamine to prevent tertiary amine formation.[1]

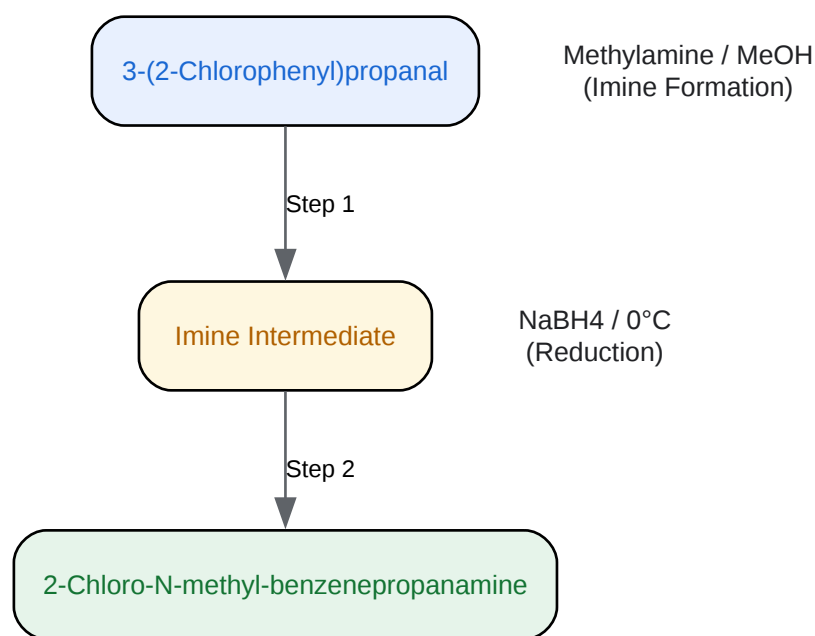


Figure 2: Reductive Amination Pathway

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Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

- Solvent: CDCl₃
- δ 7.10 – 7.40 ppm: Multiplet (4H, Ar-H).[1] Distinct splitting pattern due to 2-chloro substitution (ABCD system).[1]
- δ 2.65 ppm: Triplet (2H, J=7 Hz, Ar-CH₂-).
- δ 2.58 ppm: Triplet (2H, J=7 Hz, -CH₂-NH-).
- δ 2.42 ppm: Singlet (3H, N-CH₃).[1]
- δ 1.80 ppm: Quintet (2H, -CH₂-CH₂-CH₂-).

Mass Spectrometry (MS)[1]

- Technique: ESI+ or GC-MS.[1]
- Molecular Ion (M⁺):m/z 183.[1]
- Isotope Pattern: A characteristic 3:1 ratio at m/z 183 and 185 confirms the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl).[1]
- Base Peak:m/z 44 (CH₂=NHCH₃⁺), resulting from alpha-cleavage of the amine chain.[1]

Safety & Handling (SDS Summary)

- GHS Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
 - Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
 - Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
- Storage: Store in a cool, dry place (2-8°C). Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]
- Stability: Stable under normal conditions.[1] Incompatible with strong oxidizing agents and acid chlorides.[1]

References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 136736, Benzenamine, 2-chloro-N-methyl- (Structural Analog Reference).[1] Retrieved from [[Link](#)][1]

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Sources

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